Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester, (2R*,3S*,7S*)-

Description

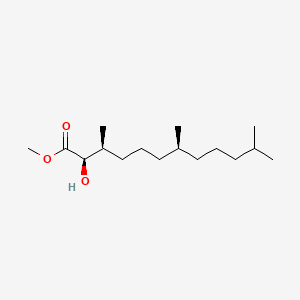

This compound is a branched-chain fatty acid methyl ester with a hydroxyl group at position 2 and methyl substituents at positions 3, 7, and 11. Its molecular formula is C₁₆H₃₂O₃, and its CAS registry number is 102616-16-0 . The stereochemistry (2R,3S,7S*) indicates a racemic mixture of diastereomers, which may influence its physicochemical properties and biological activity. Structurally, it differs from simpler dodecanoic acid esters (e.g., dodecanoic acid methyl ester) due to its hydroxylation and branched alkyl chain, which likely enhance its polarity and alter its interaction with biological targets .

Properties

CAS No. |

102616-16-0 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

methyl (2R,3S,7S)-2-hydroxy-3,7,11-trimethyldodecanoate |

InChI |

InChI=1S/C16H32O3/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(17)16(18)19-5/h12-15,17H,6-11H2,1-5H3/t13-,14-,15+/m0/s1 |

InChI Key |

COVFNWPQWWPXCN-SOUVJXGZSA-N |

Isomeric SMILES |

C[C@H](CCC[C@H](C)[C@H](C(=O)OC)O)CCCC(C)C |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)C(C(=O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester typically involves esterification reactions. One common method is the reaction of dodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

Dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-hydroxy-3,7,11-trimethyl-, methyl ester involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Key Functional Groups | Molecular Formula | CAS Number | Key Differences |

|---|---|---|---|---|

| Dodecanoic acid, methyl ester | Methyl ester, linear chain | C₁₃H₂₆O₂ | 111-82-0 | Lacks hydroxylation and methyl branching; simpler structure |

| Dodecanoic acid, 1,2,3-propanetriyl ester | Triglyceride ester | C₃₉H₇₂O₆ | 538-24-9 | Contains three ester linkages; no hydroxyl or methyl branching |

| Dodecanoic acid, ethyl ester | Ethyl ester, linear chain | C₁₄H₂₈O₂ | 106-33-2 | Ethyl ester group instead of methyl; lacks hydroxyl and branching |

| Target compound | Methyl ester, hydroxyl, three methyl branches | C₁₆H₃₂O₃ | 102616-16-0 | Unique hydroxylation at C2 and methyl groups at C3, C7, C11 |

Key Insights :

- Methyl branching at C3, C7, and C11 introduces steric hindrance, which may reduce enzymatic degradation compared to linear esters .

Chromatographic Behavior

Retention times (RT) and peak areas from GC-MS analyses highlight differences in volatility and abundance:

Notes:

- Dodecanoic acid methyl ester is widely detected in natural matrices (e.g., Ligularia persica flowers, Allium cepa) at 0.1–44.86% abundance .

Key Insights :

- The hydroxyl and methyl groups in the target compound may enhance antimicrobial activity compared to linear esters, similar to how hydroxylated fatty acids exhibit stronger bioactivity .

- Linear esters like dodecanoic acid methyl ester show direct anticancer effects, but the target compound's branched structure might require tailored studies to confirm activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.